molecular formula C11H10N2 B103558 3-(2-Pyridyl)aniline CAS No. 15889-32-4

3-(2-Pyridyl)aniline

Cat. No. B103558
CAS RN: 15889-32-4
M. Wt: 170.21 g/mol
InChI Key: YLNMGMIEOWFPRX-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)aniline is a compound that has been studied in various contexts due to its potential applications in organic synthesis and material science. It is a derivative of aniline where a pyridyl group is attached to the meta-position of the aniline's phenyl ring.

Synthesis Analysis

The synthesis of 3-(2-Pyridyl)aniline derivatives can be achieved through cross-coupling reactions, as demonstrated in the synthesis of 2-(2- and 3-Pyridyl)anilines. These compounds are synthesized using cross-coupling reactions, which are a cornerstone in the field of organic chemistry for creating carbon-carbon bonds between different aromatic systems . Additionally, the use of pyrrole-2-carboxylic acid as a ligand in Cu-catalyzed reactions has been shown to be effective for the monoarylation of anilines with aryl iodides and bromides, which could potentially be applied to the synthesis of 3-(2-Pyridyl)aniline .

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds, such as 2-(benzylthio)-N-{pyridinylmethylidene}anilines, have been studied using both experimental techniques like NMR, IR, and Raman spectroscopy, and computational methods including density functional theory (DFT) . These studies provide insights into the electronic and structural properties of pyridyl-aniline derivatives, which are essential for understanding their reactivity and potential applications.

Chemical Reactions Analysis

3-(2-Pyridyl)aniline serves as a directing group in C-H amination reactions mediated by cupric acetate, indicating its utility in directing functionalization of sp2 C-H bonds . Moreover, the presence of the 2-pyridyl group has been shown to assist in the Rh(III)-catalyzed direct C-H chalcogenation of anilines, highlighting the group's role in facilitating selective chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-Pyridyl)aniline derivatives can be inferred from studies on related compounds. For instance, the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite on mild steel in acidic conditions have been investigated, suggesting that pyridyl-aniline derivatives can enhance the performance of anti-corrosive coatings . Additionally, the synthesis of poly(aniline-co-pyrrole) oligomers and their characterization through various techniques, including DFT calculations, provide valuable information on the conductive properties of aniline derivatives .

Scientific Research Applications

  • Nanotechnology and Drug Delivery : 3-(2-Pyridyl)aniline derivatives are used in creating magnetic nanoparticles for targeted drug delivery. A study by Hua et al. (2011) explored the use of magnetic nanoparticles coated with a polymer derived from aniline for enhancing the delivery of BCNU, a brain tumor treatment drug.

  • Catalysis in Polymerization : Research by Guo et al. (2010) investigated iron(II) 2,6-bis(imino)pyridyl complexes, containing bulky and unsymmetrical substituted aniline groups, for their efficacy in catalyzing ethylene polymerization.

  • Chemical Synthesis and Deprotonation : A study by Rebstock et al. (2003) discussed the synthesis and deprotonation of 2-(2- and 3-Pyridyl)anilines, demonstrating their utility in organic synthesis processes.

  • Ortho-Chalcogenation of Phenols and Anilines : Yang et al. (2017) conducted research on the Rh(III)-catalyzed direct ortho-Chalcogenation of phenols and anilines, assisted by the 2-pyridyl group. This method has applications in the field of organic chemistry and material science (Yang et al., 2017).

  • Phenyl Alkylamines Pyrolysis Study : The study by Hida et al. (1990) investigated the effects of metal powder and inorganic salt on the pyrolysis of compounds like aniline, highlighting the influence of additives in chemical reactions.

  • Ligand Synthesis in Organometallic Chemistry : Research by Yorke et al. (2010) involved the synthesis of novel di-2-pyridyl imines from aniline derivatives, demonstrating their use as ligands in organometallic chemistry.

  • Palladium-Catalyzed C-N Bond Formation : Hodgkinson et al. (2009) explored the palladium-catalyzed tandem alkenyl- and aryl-C–N bond formation, using 3-(2-haloalkenyl)-2-pyridyl-halides and anilines, with applications in pharmaceuticals and material science (Hodgkinson et al., 2009).

  • Nickel-Catalyzed Amination : Li and Wang (2017) investigated the nickel-catalyzed amination of aryl 2-pyridyl ethers, resulting in aniline derivatives. This has implications in synthesizing complex organic molecules (Li & Wang, 2017).

Future Directions

The future directions for the study and application of 3-(2-Pyridyl)aniline are vast. It is a compound of interest in many areas of chemistry, and ongoing research is focused on improving its synthesis, understanding its reactions, and exploring its potential applications .

properties

IUPAC Name

3-pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNMGMIEOWFPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332665
Record name 3-(2-Pyridyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Pyridyl)aniline

CAS RN

15889-32-4
Record name 3-(2-Pyridyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15889-32-4
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Synthesis routes and methods I

Procedure details

3-Aminophenylboronic acid hemisulphate (5.58 g, 30 mmol), 2-bromopyridine (2.7 ml, 28 mmol), Pd(PPh3)2Cl2 (100 mg, 0.5 mol %), 2M K2CO3 (50 ml) were refluxed in 1,2-dimethoxyethane (50 ml) for 24 h under N2. The mixture was diluted with CH2Cl2 (100 ml) and washed with sat. NaHCO3 (50 ml). The organic layer was dried (Na2SO4) and the solvent was removed under reduced pressure. Flash-chromatography with CH2Cl2 as eluent gave 3-(2-pyridyl)aniline as a yellow oil, 1.0 g (21%). 3-(2-Pyridyl)aniline was transformed by Method B and Method G (using cyclohexanecarboxaldehyde). M.p. 213-216° C.
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(3-nitrophenyl)pyridine (prepared as described in J. Chem. Soc. 1958 p. 1759) (12.7 g, 63.5 mmol) in abs. ethanol is added palladium catalyst (1.3 g 5% Pd on activated carbon) and the mixture is hydrogenated at ambient pressure until the hydrogen uptake has ceased. The mixture is filtered through celite and the filtrate is concentrated under reduced pressure. The residue is purified by column-chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (9:1) as the eluent to afford 2f (9.5 g, 88%) as a light brown oil.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
88%

Synthesis routes and methods III

Procedure details

2-Bromopyridine (2.00 mL), 3-aminophenylboronic acid (5.40 g) and palladium tetrakistriphenylphosphine (1.2512 g) were added to a mixture of 130 mL of dimethoxyethane and 32 mL of 2.0 M aqueous potassium carbonate under an atmosphere of dry N2. The reaction mixture was heated at 90° C. overnight. The reaction mixture was then cooled to room temperature and diluted with water (300 mL). The resulting precipitate was collected, washed with water and air-dried. The dried material was purified using silica gel chromatography to give 2.75 g of 3-(pyridin-2-yl)benzenamine.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
1.2512 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SM Bromidge, S Dabbs, DT Davies… - Journal of medicinal …, 2000 - ACS Publications
The evolution, synthesis, and biological activity of a novel series of 5-HT 2C receptor inverse agonists are reported. Biarylcarbamoylindolines have been identified with excellent 5-HT …
Number of citations: 100 pubs.acs.org
M Konishi, K Tsuchida, K Sano, T Kochi… - The Journal of Organic …, 2017 - ACS Publications
The palladium-catalyzed ortho-selective chlorination of N-quinolinylbenzamide derivatives with hydrochloric acid was achieved under anodic oxidation conditions. The use of 5,7-…
Number of citations: 82 pubs.acs.org
JA Jarusiewicz, JY Jeon, MC Connelly, Y Chen… - ACS …, 2017 - ACS Publications
Profiling of the kinase-binding capabilities of an aminopyrimidine analogue detected in a cellular screen of the St. Jude small-molecule collection led to the identification of a novel …
Number of citations: 11 pubs.acs.org
X Zhou, P Wang, V Ramu… - Li, X …, 2023 - scholarlypublications …
Self-assembling molecular drugs combine the easy preparation typical of small-molecule chemotherapy and the tumour-targeting properties of drug–nanoparticle conjugates. However, …
XQ Zhou, P Wang, V Ramu, L Zhang, S Jiang, X Li… - Nature Chemistry, 2023 - nature.com
The metallophilic interaction between cyclometalated palladium complexes can facilitate supramolecular nanostructure formation in living mice, providing a phototoxic prodrug with a …
Number of citations: 8 www.nature.com

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